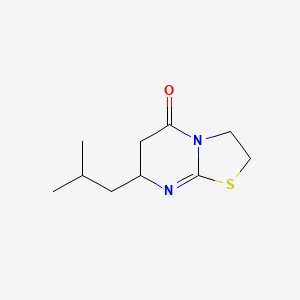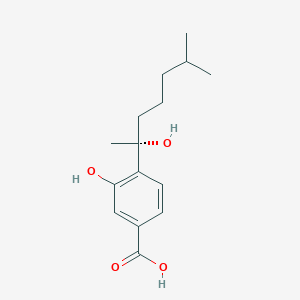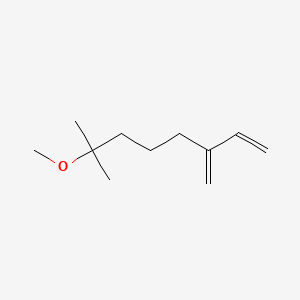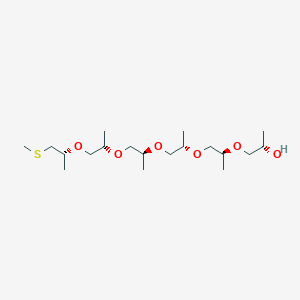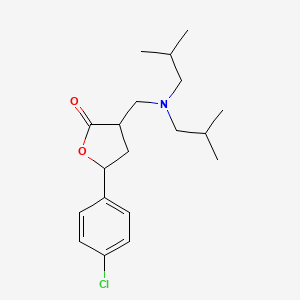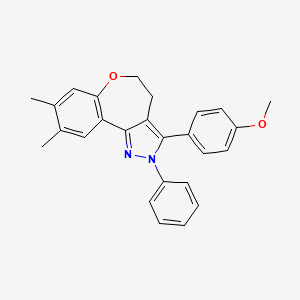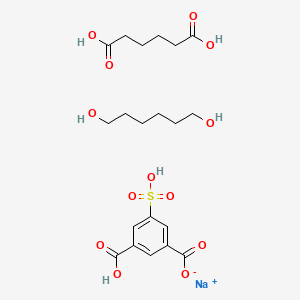
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol is a complex organic compound that combines multiple functional groups, including carboxyl, sulfonate, and hydroxyl groups. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol involves multiple steps. One common method includes the reaction of 3-sulfobenzoic acid with sodium hydroxide to form sodium 3-sulfobenzoate. This intermediate is then reacted with hexanedioic acid and hexane-1,6-diol under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in controlled environments. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-sulfobenzoate
- Hexanedioic acid
- Hexane-1,6-diol
Uniqueness
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
163794-90-9 |
|---|---|
Formule moléculaire |
C20H29NaO13S |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C8H6O7S.C6H10O4.C6H14O2.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;/q;;;+1/p-1 |
Clé InChI |
VGDMAHFDCVAGPI-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


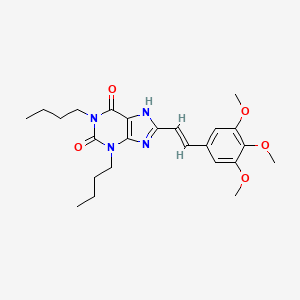
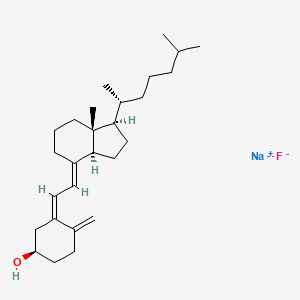

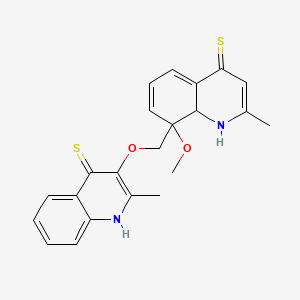
![2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy-](/img/structure/B12766934.png)
